molecular formula C6H12ClN B1376275 Bicyclo[3.1.0]hexan-3-amine hydrochloride CAS No. 89676-80-2

Bicyclo[3.1.0]hexan-3-amine hydrochloride

Cat. No. B1376275
CAS RN: 89676-80-2
M. Wt: 133.62 g/mol
InChI Key: WNIYKDGVQDRFKU-UHFFFAOYSA-N
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Description

“Bicyclo[3.1.0]hexan-3-amine hydrochloride” is a chemical compound with the CAS Number: 89676-80-2 . It has a molecular weight of 133.62 . The compound is a light brown solid and can be stored at temperatures between 0-8°C .


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been achieved through a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method provides a fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .


Molecular Structure Analysis

The InChI code for “Bicyclo[3.1.0]hexan-3-amine hydrochloride” is 1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H . This indicates the presence of a chlorine atom (Cl), a nitrogen atom (N), and six carbon atoms © forming the bicyclic structure.


Chemical Reactions Analysis

The convergent synthesis of bicyclo[3.1.0]hexanes involves a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Physical And Chemical Properties Analysis

“Bicyclo[3.1.0]hexan-3-amine hydrochloride” is a light brown solid with a molecular weight of 133.62 . and should be stored at temperatures between 0-8°C .

Scientific Research Applications

Reactivity and Fragmentation

Bicyclo[3.1.0]hexan-3-amine hydrochloride demonstrates unique reactivity due to its structure. It's known to undergo fragmentation reactions under specific conditions, leading to the formation of various derivatives. This reactivity is attributed to the strain in the molecule and the weakening of certain bonds, making it a subject of interest in chemical research (Grob & Krasnobajew, 1964).

Isomerization and Rearrangements

The compound plays a role in studies involving isomerizations and rearrangements in bicyclic systems. These processes are crucial in understanding the behavior of complex organic molecules and their transformations, which has implications in synthetic chemistry and material science (Rey & Dreiding, 1974).

Organocatalytic Applications

In recent studies, bicyclo[3.1.0]hexan-3-amine hydrochloride has been used in organocatalysis. It facilitates the formation of stereodefined bicyclo[3.1.0]hexanes, a process crucial in developing asymmetric syntheses and creating molecules with specific orientations, which is vital in drug development and synthesis of biologically active compounds (Riaño et al., 2018).

Synthesis of Bicyclic and Tricyclic Structures

Bicyclo[3.1.0]hexan-3-amine hydrochloride is instrumental in synthesizing various bicyclic and tricyclic structures. These structures are fundamental in medicinal chemistry for creating novel compounds with potential therapeutic applications. The versatility in creating such structures showcases the compound's importance in synthetic organic chemistry (Kim, Sung, & Cha, 2003).

Conformational Studies

The compound is used in conformational studies of small molecules with biological activities. Understanding these conformations is critical in designing drugs that can effectively interact with biological targets. Such studies provide insights into the relationship between structure and function in bioactive molecules (Jimeno et al., 2011).

Carbocyclic Nucleoside Synthesis

It's a key intermediate in synthesizing carbocyclic nucleosides, which are analogs of conventional nucleosides. These compounds have potential applications in antiviral and anticancer therapies, making the study of bicyclo[3.1.0]hexan-3-amine hydrochloride significant in the field of medicinal chemistry (Shin et al., 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

bicyclo[3.1.0]hexan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-6-2-4-1-5(4)3-6;/h4-6H,1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIYKDGVQDRFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.1.0]hexan-3-amine hydrochloride

CAS RN

89676-80-2
Record name Bicyclo[3.1.0]hexan-3-amine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89676-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name bicyclo[3.1.0]hexan-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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